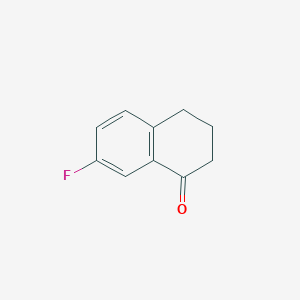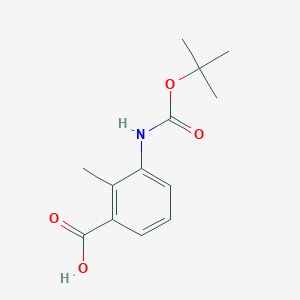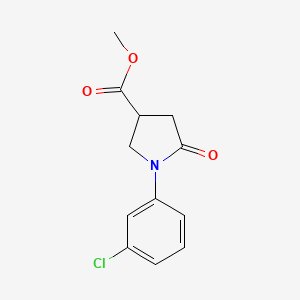
Methyl-(3-Fluor-4-hydroxyphenyl)acetat
Übersicht
Beschreibung
“Methyl (3-fluoro-4-hydroxyphenyl)acetate” is a chemical compound that has gained considerable attention and interest in the field of pharmaceutical research due to its unique chemical structure and biological properties. It has a CAS number of 169339-41-7 .
Molecular Structure Analysis
The molecular formula of “Methyl (3-fluoro-4-hydroxyphenyl)acetate” is C9H9FO3 . Its molecular weight is 184.16 g/mol.Physical and Chemical Properties Analysis
“Methyl (3-fluoro-4-hydroxyphenyl)acetate” has a predicted density of 1.346±0.06 g/cm3 . The boiling point is predicted to be 315.5±27.0 °C .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Naturprodukten
Phenolderivate, wie zum Beispiel “Methyl-(3-Fluor-4-hydroxyphenyl)acetat”, haben ein hohes Potenzial als Bausteine für die Synthese von bioaktiven Naturprodukten .
Herstellung von leitfähigen Polymeren
Phenolderivate werden umfassend für die Synthese von leitfähigen Polymeren untersucht. Die einzigartigen Eigenschaften von “this compound” machen es zu einem vielversprechenden Kandidaten für diese Anwendung .
Verwendung in der Kunststoff-, Klebstoff- und Beschichtungsindustrie
“this compound” findet in einer breiten Palette von Anwendungen Verwendung, beispielsweise als Antioxidantien, UV-Absorber und Flammschutzmittel. Sie werden aufgrund ihrer Fähigkeit, die thermische Stabilität und Flammbeständigkeit dieser Materialien zu verbessern, häufig bei der Herstellung von Kunststoffen, Klebstoffen und Beschichtungen eingesetzt .
Potenzielle biologische Aktivitäten
Neben seinen industriellen Anwendungen wurde festgestellt, dass “this compound” potenzielle biologische Aktivitäten aufweist, darunter Antitumor- und entzündungshemmende Wirkungen .
Synthese von stabilen 5-HMF-Derivaten
“this compound” kann zur Synthese von stabilen 5-HMF-Derivaten direkt aus Kohlenhydraten verwendet werden, was eine Herausforderung für die moderne Chemie darstellt .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(3-fluoro-4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXONPFSLAZILIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79280-92-5 | |
| Record name | methyl 2-(3-fluoro-4-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
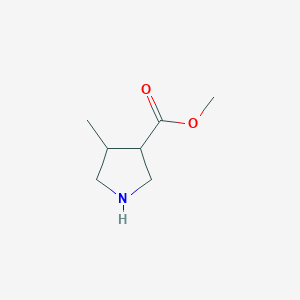
![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)
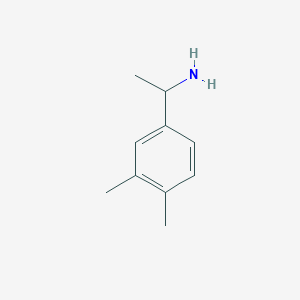
![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)
![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)
